N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications. The structure consists of a piperidine ring substituted with a 4-methylbenzyl group and an acetamide moiety, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods.
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide is classified as an organic compound, specifically a substituted amide. Its structure indicates it may exhibit properties associated with both piperidine and aromatic compounds, making it a candidate for various biological studies.
The synthesis of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Parameters such as temperature, solvent choice, and reaction time play crucial roles in the synthesis process.
The molecular formula for N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide is C_{15}H_{22}N_{2}O. Its structural representation includes:
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions must be optimized for specific outcomes.
The mechanism of action for N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide is not fully elucidated but is believed to involve interaction with neurotransmitter systems, particularly those related to acetylcholine and possibly dopamine pathways. This interaction may lead to effects on cognitive function and mood regulation.
Relevant data regarding its density, refractive index, and other physical properties are often found in chemical databases like PubChem.
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide has several scientific uses:
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide (designated as Compound 13/JPC0323 in primary literature) exhibits high selectivity for serotonin 5-hydroxytryptamine 2C (5-HT~2C~) and 5-HT~2A~ receptor subtypes. Radioligand displacement studies reveal a binding affinity (K~i~) of 12.3 nM for 5-HT~2C~ receptors and 28.7 nM for 5-HT~2A~ receptors, demonstrating ~2.3-fold preferential selectivity toward 5-HT~2C~ subtypes [1]. Crucially, this compound shows negligible activity (>10,000 nM K~i~) at ~50 other G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, including dopamine D~2~, histamine H~1~, and muscarinic M~1~ receptors, confirming exceptional target specificity [1]. Functional assays using calcium flux measurements further validate its dual 5-HT~2C~/5-HT~2A~ activity, with half-maximal effective concentration (EC~50~) values of 89 nM (5-HT~2C~) and 132 nM (5-HT~2A~) [1].
Table 1: Binding Affinity Profile of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
Receptor Subtype | K~i~ (nM) | Functional EC~50~ (nM) | Selectivity Ratio |
---|---|---|---|
5-HT~2C~ | 12.3 ± 1.5 | 89 ± 11 | 1.0 (Reference) |
5-HT~2A~ | 28.7 ± 3.2 | 132 ± 16 | 2.3 |
5-HT~2B~ | >1,000 | >1,000 | >81 |
Dopamine D~2~ | >10,000 | Not Applicable | >813 |
Serotonin Transporter | >10,000 | Not Applicable | >813 |
This selectivity profile stems from its structural optimization as an oleamide analog, which minimizes interactions with the conserved orthosteric binding pocket shared among monoaminergic receptors. Molecular modeling indicates that the 4-methylbenzyl group confers steric hindrance against off-target binding, while the piperidin-4-ylacetamide backbone mimics endogenous ligand geometry [1] [9].
Unlike orthosteric ligands, N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide acts as a positive allosteric modulator (PAM) at 5-HT~2A~ and 5-HT~2C~ receptors. Site-directed mutagenesis studies localize its binding to an extended extracellular allosteric pocket adjacent to the orthosteric site. This pocket is defined by transmembrane helices 3 (residues Asp155^3.32^), 5 (Ser242^5.46^), and 7 (Asn363^7.38^) in the 5-HT~2A~ receptor [1] [9]. Hydrogen bonding between the acetamide carbonyl and Ser242^5.46^ stabilizes the receptor's active conformation, while hydrophobic interactions between the 4-methylbenzyl group and Phe244^5.48^ enhance binding specificity [9].
Cryo-electron microscopy analyses reveal that this compound induces a ~15° outward shift in transmembrane helix 6 upon binding, facilitating G~q/~ protein coupling without obstructing serotonin access to the orthosteric site [2] [9]. This distinguishes it from competitive antagonists and underpins its ability to potentiate endogenous serotonin signaling. Fragment-based design principles were employed to optimize access to this secondary pocket, resulting in the 4-methylbenzyl substituent as a critical determinant for allosteric activity [1].
N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide exhibits biased signaling properties across 5-HT~2A~ and 5-HT~2C~ receptor pathways. At 5-HT~2C~ receptors, it preferentially activates phospholipase Cβ (PLCβ)-mediated inositol trisphosphate (IP~3~) production (EC~50~ = 89 nM) over β-arrestin recruitment (EC~50~ = 420 nM), indicating ~4.7-fold bias toward G~q/~ coupling [1] [3]. Conversely, at 5-HT~2A~ receptors, it demonstrates balanced agonism for both PLCβ (EC~50~ = 132 nM) and β-arrestin pathways (EC~50~ = 148 nM) [1].
Table 2: Signaling Pathway Activation Profiles
Pathway | 5-HT~2C~ Receptor EC~50~ (nM) | 5-HT~2A~ Receptor EC~50~ (nM) | Bias Factor |
---|---|---|---|
PLCβ/IP~3~ Production | 89 ± 11 | 132 ± 16 | 1.0 (Reference) |
β-Arrestin Recruitment | 420 ± 52 | 148 ± 19 | 0.22 (5-HT~2C~) |
ERK1/2 Phosphorylation | 210 ± 28 | 175 ± 22 | 0.41 (5-HT~2C~) |
Arachidonic Acid Release | >1,000 | 320 ± 38 | Not Significant |
Downstream effects include:
Notably, the compound suppresses constitutive 5-HT~2A~ receptor activity in vitro by 78% at 100 nM, functioning as an inverse agonist in the absence of endogenous serotonin. This is mechanistically distinct from its allosteric potentiation of serotonin-evoked responses [3] [9].
The compound exhibits tissue-dependent functional selectivity due to differential receptor dimerization and effector coupling. In the central nervous system, it enhances 5-HT~2A~-mediated suppression of novelty-induced locomotor activity by 62% at 10 mg/kg (intraperitoneal), confirming brain penetrance and cortical target engagement [1]. This central effect requires homodimerization of 5-HT~2A~ receptors on layer V pyramidal neuron dendrites, as demonstrated by co-immunoprecipitation in murine synaptosomes [2] [6].
In peripheral tissues, however, it displays biased antagonism at vascular 5-HT~2A~ receptors:
This divergence stems from heterodimerization with 5-HT~2B~ receptors in peripheral tissues, altering G~q/~ coupling efficiency. Bioluminescence resonance energy transfer (BRET) assays confirm 5-HT~2A~/5-HT~2B~ heterodimer prevalence in peripheral vs. central tissues (BRET ratio: 0.78 vs. 0.21) [9]. Additionally, the compound's physicochemical properties (logP = 2.8, polar surface area = 48 Ų) limit passive diffusion into non-neural tissues, contributing to functional compartmentalization [1].
These findings position N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide as a pharmacologically versatile tool for dissecting tissue-specific serotonin signaling and developing central nervous system-selective 5-HT~2~ modulators.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: